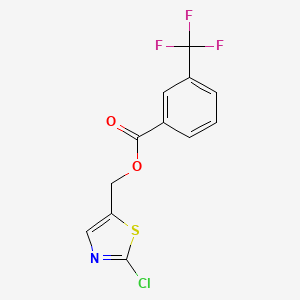

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate (CTTMB) is a trifluoromethylated benzoate derived from the thiazole ring system. It is an important synthetic intermediate used in the manufacture of pharmaceuticals and other specialty chemicals. CTTMB has a wide range of applications in the fields of medicinal chemistry, material science, and organic synthesis. It serves as a building block for a variety of compounds, including antibiotics, antifungals, and anti-inflammatory agents. CTTMB is also used as a precursor for the synthesis of other compounds, such as quinolones, thromboxanes, and prostaglandins.

Scientific Research Applications

Synthesis and Biological Activity

- The synthesis of compounds with a 1,3-thiazol-2-yl substituent, similar to the structure of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate, has shown potential for biological activity. For instance, the synthesis of new 2-methyl-4(3H)-quinazolinones with chloro and thiazol substituents has been explored, indicating potential biological activity (Párkányi & Schmidt, 2000).

Crystal Structures and Molecular Interactions

- Studies on similar trifluoromethyl-substituted compounds have detailed their crystal structures, providing insights into their molecular interactions, such as C-H...O interactions (Li et al., 2005). Another study focused on the crystal structure of a compound with a benzothiazole unit, providing valuable information about bond lengths and angles relevant to (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate derivatives (Aydın et al., 2002).

Antimicrobial Properties

- Derivatives of thiazole, a core component of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate, have been studied for their antimicrobial properties. For example, new thiazol-5-yl derivatives exhibited significant in vitro antimicrobial activity against various microorganisms (Liaras et al., 2011).

Anticancer Properties

- Thiazole-based compounds have also been investigated for their potential anticancer properties. Studies have synthesized new derivatives and evaluated their efficacy against various cancer cell lines, indicating the potential of thiazole compounds in cancer treatment (Ostapiuk et al., 2017).

Corrosion Inhibition

- Thiazole derivatives, similar to the structural components of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate, have been explored as corrosion inhibitors. A study on benzothiazol-2-yl derivatives revealed their effectiveness in inhibiting corrosion in oil-well tubular steel (Yadav et al., 2015).

properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2S/c13-11-17-5-9(20-11)6-19-10(18)7-2-1-3-8(4-7)12(14,15)16/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEGSXXYCYNEGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2412670.png)

![2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide](/img/structure/B2412671.png)

![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2412676.png)

![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)